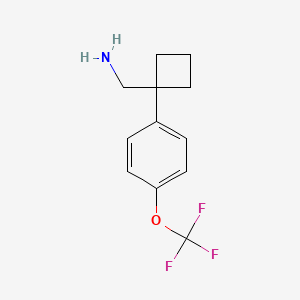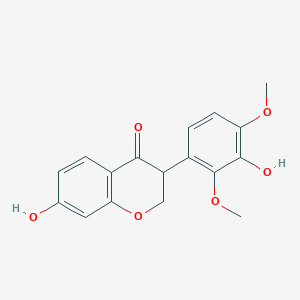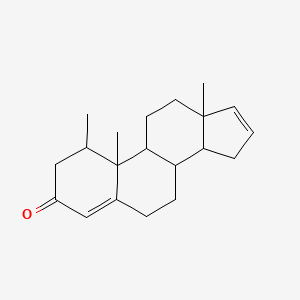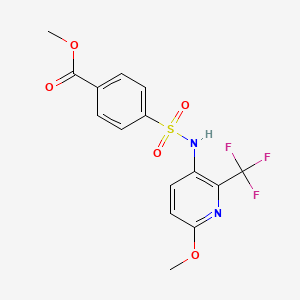
(1-(4-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de (1-(4-(Trifluorometoxi)fenil)ciclobutil)metanamina es un compuesto químico con la fórmula empírica C11H12F3NO · HCl y un peso molecular de 267.68 g/mol . Este compuesto es conocido por su estructura única, que incluye un grupo trifluorometoxi unido a un anillo fenilo, un anillo ciclobutilo y un grupo metanamina. Se utiliza comúnmente en diversas aplicaciones de investigación científica debido a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del clorhidrato de (1-(4-(Trifluorometoxi)fenil)ciclobutil)metanamina generalmente involucra múltiples pasos. Un método común incluye la reacción del cloruro de 4-(trifluorometoxi)bencilo con ciclobutilamina en condiciones básicas para formar el intermedio (1-(4-(Trifluorometoxi)fenil)ciclobutil)metanamina. Este intermedio se trata luego con ácido clorhídrico para obtener la sal clorhidrato .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento consistentes. Las condiciones de reacción se controlan cuidadosamente para minimizar las impurezas y maximizar la eficiencia de la síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de (1-(4-(Trifluorometoxi)fenil)ciclobutil)metanamina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo metanamina.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Principales Productos Formados
Oxidación: Formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de los derivados de amina correspondientes.
Sustitución: Formación de derivados de amina sustituidos.
Aplicaciones Científicas De Investigación
El clorhidrato de (1-(4-(Trifluorometoxi)fenil)ciclobutil)metanamina se utiliza en diversas aplicaciones de investigación científica, que incluyen:
Química: Como bloque de construcción en la síntesis de moléculas más complejas.
Biología: En el estudio de las interacciones enzimáticas y la unión a receptores.
Medicina: Uso potencial en el desarrollo de productos farmacéuticos dirigidos a receptores específicos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de (1-(4-(Trifluorometoxi)fenil)ciclobutil)metanamina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo trifluorometoxi mejora la afinidad de unión y la selectividad del compuesto hacia estos objetivos. El anillo ciclobutilo proporciona rigidez estructural, lo cual es crucial para mantener la conformación y la actividad del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
- Clorhidrato de (1-(4-Fluorofenil)ciclobutil)metanamina
- Clorhidrato de (1-(3,4-Dimetoxifenil)ciclobutil)metanamina
- Clorhidrato de (1-(3-Clorofenil)ciclobutil)metanamina
Singularidad
El clorhidrato de (1-(4-(Trifluorometoxi)fenil)ciclobutil)metanamina es único debido a la presencia del grupo trifluorometoxi, que imparte propiedades electrónicas y estéricas distintas. Esto hace que el compuesto sea altamente selectivo y potente en sus interacciones con objetivos moleculares, lo que lo distingue de otros compuestos similares .
Propiedades
Fórmula molecular |
C12H14F3NO |
|---|---|
Peso molecular |
245.24 g/mol |
Nombre IUPAC |
[1-[4-(trifluoromethoxy)phenyl]cyclobutyl]methanamine |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)17-10-4-2-9(3-5-10)11(8-16)6-1-7-11/h2-5H,1,6-8,16H2 |
Clave InChI |
YDWSJDBOYLOLSX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CN)C2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)


![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)





![(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate](/img/structure/B12302279.png)

![1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12302284.png)


